3-[Cyclohexyl(methyl)amino]propanoic acid hydrochloride is a specialized organic compound with potential applications in medicinal chemistry and pharmacology. This compound features a cyclohexyl group attached to a propanoic acid backbone, which is further substituted with a methylamino group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various scientific applications.
This compound is synthesized through organic chemistry methods, often starting from readily available precursors. It has been referenced in various patents and scientific literature, highlighting its relevance in pharmaceutical research and development.
3-[Cyclohexyl(methyl)amino]propanoic acid hydrochloride can be classified as:
The synthesis of 3-[Cyclohexyl(methyl)amino]propanoic acid hydrochloride typically involves several key steps:
The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts may be employed to enhance yields. Temperature control and reaction time are critical for optimizing the synthesis process.
The molecular structure of 3-[Cyclohexyl(methyl)amino]propanoic acid hydrochloride can be represented as follows:
The primary reactions involving 3-[Cyclohexyl(methyl)amino]propanoic acid hydrochloride include:
These reactions may require specific catalysts, temperatures, and solvents to proceed efficiently. Monitoring through techniques such as thin-layer chromatography or high-performance liquid chromatography is often employed to assess the progress of these reactions.
The mechanism of action for 3-[Cyclohexyl(methyl)amino]propanoic acid hydrochloride primarily involves its interaction with biological targets:
Studies have shown that such interactions can modulate enzymatic activity or receptor signaling pathways, potentially leading to therapeutic effects in various biological systems.
3-[Cyclohexyl(methyl)amino]propanoic acid hydrochloride has several scientific uses:
This compound represents a significant interest in both academic research and industrial applications due to its unique structure and potential therapeutic effects.
Cyclohexylamino motifs are privileged structures in pharmacology due to their capacity to enhance target affinity, modulate lipophilicity, and improve metabolic stability. The cyclohexyl group provides a semi-rigid, aliphatic framework that mimics transition states or protein subpockets, while the tertiary amine enables pH-dependent solubility and salt formation. This compound’s hydrochloride salt form exemplifies practical optimization for synthetic accessibility and material handling [1] [2].
Patents and clinical candidates highlight the therapeutic relevance of this chemotype:
Table 1: Structural Motifs and Therapeutic Applications of Related Cyclohexylamino Derivatives
Compound CAS | Core Structure | Molecular Weight | Reported Therapeutic Role |
---|---|---|---|
1797692-51-3 (Target) | N-Cyclohexyl-N-methyl-β-alanine | 221.72 g/mol | Synthetic intermediate/ligand |
185256-63-7 | 3-Amino-2-(cyclohexylmethyl)propanoic acid | 185.26 g/mol | Metabolic modulator |
1599548-80-7 (Related) | 4-Methyl-6-(propan-2-yl)pyrimidin-2-ol | — | Kinase inhibition scaffold |
The molecular architecture of 3-[cyclohexyl(methyl)amino]propanoic acid hydrochloride (SMILES: O=C(O)CCN(C1CCCCC1)C.[H]Cl
) enables rational drug design through three strategic hybridization approaches:
Table 2: Sourcing and Physicochemical Data for Research Applications
Property | Value | Supplier Information |
---|---|---|
CAS Registry | 1797692-51-3 | BLD Pharm (USA/Global), Accelachem (SY154188) |
Molecular Formula | C₁₀H₂₀ClNO₂ | PubChemLite (CID 11983470) |
Purity | ≥95% | Accelachem [2] |
Storage Conditions | Cold-chain transportation required | BLD Pharm [1] |
Global Stock Availability | Limited (Inquiry recommended) | Accelachem (US/CN stock: 0 units) [2] |
Synthetic accessibility underpins its utility, as evidenced by commercial availability despite supply constraints. Its designation for "research use only" underscores its role as a precursor for hit-to-lead optimization rather than a direct therapeutic agent [1] [2] [7]. Current sourcing requires specialized suppliers (e.g., BLD Pharm, Accelachem) with cold-chain logistics due to stability considerations—highlighting the compound’s physicochemical delicacy in early-stage development workflows [1].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7